Boiling Point Increment Per Methylene Unit: A ~14 °C Increase from C4 to C5 Homolog
The normal boiling point of 1-([1,1'-biphenyl]-4-yl)pentan-1-one (C5 chain) is 368.7 ± 11.0 °C at 760 mmHg [1], which is approximately 14 °C higher than that of the immediate shorter homolog 4-butyrylbiphenyl (C4 chain, boiling point 354.6 ± 11.0 °C at 760 mmHg) . This increment reflects the additional methylene group and is consistent across the homologous series. The difference is operationally significant for vacuum distillation purification, where a 14 °C shift in boiling point dictates fraction cut points, condenser parameters, and energy input. The C5 homolog also boils approximately 42.7 °C higher than 4-acetylbiphenyl (C1, 326.0 °C) and 24.7 °C higher than 4-propionylbiphenyl (C2, 344 °C) [2][3].
| Evidence Dimension | Normal boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 368.7 ± 11.0 °C at 760 mmHg |
| Comparator Or Baseline | 4-Butyrylbiphenyl: 354.6 ± 11.0 °C; 4-Propionylbiphenyl: 344 °C; 4-Acetylbiphenyl: 326.0 °C; all at 760 mmHg |
| Quantified Difference | +14.1 °C vs. 4-butyrylbiphenyl; +24.7 °C vs. 4-propionylbiphenyl; +42.7 °C vs. 4-acetylbiphenyl |
| Conditions | Computed/predicted boiling points at standard atmospheric pressure (760 mmHg); data compiled from PubChem, ChemSrc, and Molbase |
Why This Matters
A 14 °C higher boiling point relative to the C4 homolog directly impacts distillation-based purification protocols, requiring higher energy input and potentially limiting thermal stability margins for heat-sensitive downstream products.
- [1] PubChem. (2025). Compound Summary for CID 3084882. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3084882. View Source
- [2] Molbase. (2025). 4-Acetylbiphenyl: Physicochemical Properties. Retrieved from https://m.molbase.cn/. View Source
- [3] Molbase. (2025). 4-Propionylbiphenyl: Physicochemical Properties. Retrieved from https://qiye.molbase.cn/. View Source
